N,N-dimethyl-1-phenylmethanesulfonamide
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Overview
Description
N,N-dimethyl-1-phenylmethanesulfonamide is an organic compound with the molecular formula C9H13NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to a phenyl ring and a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanesulfonamide typically involves the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by sulfonation. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to moderate heating (20-60°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, thiols, or other substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-1-phenylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylmethanesulfonamide: Similar structure but lacks the phenyl ring.
N-phenylmethanesulfonamide: Similar structure but lacks the dimethylamino group.
1,1,1-trifluoro-N-phenylmethanesulfonamide: Contains a trifluoromethyl group instead of the dimethylamino group.
Uniqueness
N,N-dimethyl-1-phenylmethanesulfonamide is unique due to the combination of the dimethylamino group and the phenyl ring, which imparts specific chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity that may not be present in similar compounds.
Properties
CAS No. |
14894-42-9 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-10(2)13(11,12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
OXDYCJOPPBIFHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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